4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-[4-(Dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fused bicyclic core with distinct substituents. Key structural features include:
- Position 6: A fluorine atom, enhancing metabolic stability and modulating lipophilicity.
- Position 2: A piperidine-1-carbonyl moiety, influencing solubility and steric interactions due to its six-membered aliphatic ring.
Benzothiazine derivatives are widely studied for pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-24(2)17-7-9-18(10-8-17)26-15-21(22(27)25-12-4-3-5-13-25)30(28,29)20-11-6-16(23)14-19(20)26/h6-11,14-15H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJAYRAMZEFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Moiety: This step involves the coupling of piperidine with the benzothiazine core, often using palladium-catalyzed cross-coupling reactions.
Dimethylamino Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The compound demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating its potential as an anticancer agent .
Inhibition of Key Enzymes
The compound has shown efficacy as an inhibitor of mTOR and PI3K pathways, which are critical in cancer cell proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and improved responses to other therapies .
Neurological Disorders
Preliminary studies suggest that compounds similar to 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may have neuroprotective effects. This could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia by modulating neuroinflammatory responses .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer activity of the compound against a panel of over sixty human tumor cell lines. The results indicated that it effectively inhibited cell growth across multiple types of cancer cells, reinforcing its potential as a lead compound for further development in oncology .
Case Study 2: Enzyme Inhibition Mechanism
In vitro assays were conducted to evaluate the inhibitory effects of the compound on mTOR and PI3K. The findings revealed that it effectively reduced enzymatic activity, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazine Derivatives
| Compound Name | Position 4 Substituent | Position 2 Substituent | Position 6 Substituent | Molecular Formula (Calculated) |
|---|---|---|---|---|
| Target Compound | 4-(Dimethylamino)phenyl | Piperidine-1-carbonyl | Fluorine | C₂₃H₂₃FN₃O₃S |
| 4-(3-Chloro-4-fluorophenyl)-6-fluoro-... [Ev1] | 3-Chloro-4-fluorophenyl | Pyrrolidine-1-carbonyl | Fluorine | C₂₀H₁₆ClF₂N₂O₃S |
| 6-Chloro-4-[4-(trifluoromethoxy)phenyl]-... [Ev2] | 4-(Trifluoromethoxy)phenyl | Pyrrolidine-1-carbonyl | Chlorine | C₂₁H₁₅ClF₃N₂O₄S |
Key Observations :
Position 4: The target’s dimethylamino group (electron-donating) contrasts with the halogenated (Ev1) or trifluoromethoxy (Ev2) groups (electron-withdrawing). This difference may alter binding affinity to hydrophobic pockets or charged residues in targets . The trifluoromethoxy group in Ev2 enhances lipophilicity (logP ~3.5 estimated) compared to the dimethylamino group (logP ~2.8) .
Position 2: Piperidine-1-carbonyl (target) vs.
Position 6 :
- Fluorine (target and Ev1) vs. chlorine (Ev2): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability .
Physicochemical and Commercial Properties
Table 2: Commercial Availability and Pricing (Life Chemicals, 2023)
| Compound [Source] | Purity | Stock (World) | Price (per 1 mg) |
|---|---|---|---|
| Ev1 Compound [Ev1] | ≥90% | 41.00 mg | $54.0 |
| Ev2 Compound [Ev2] | ≥90% | 25 mg | $4.36 (bulk) |
- Higher halogenation (e.g., chlorine in Ev2) correlates with increased cost due to synthetic complexity .
Biological Activity
The compound 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino group : Enhances lipophilicity and potential for receptor interaction.
- Fluorine atom : Often increases metabolic stability and bioactivity.
- Piperidine ring : Contributes to pharmacological properties through interactions with various receptors.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those linked to cancer progression.
- Receptor Binding : The compound exhibits high affinity for certain receptors, including dopamine and serotonin receptors, suggesting potential neuropharmacological effects .
Anticancer Activity
One of the most significant areas of research focuses on the compound's anticancer properties. In vitro studies have demonstrated that it can:
- Induce apoptosis in various cancer cell lines.
- Inhibit cell proliferation by disrupting the cell cycle.
A notable study reported that the compound effectively reduced tumor growth in xenograft models by targeting the PI3K/mTOR signaling pathway .
Study 1: Antitumor Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor efficacy of this compound against breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via caspase activation .
Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects on rodent models. The compound exhibited significant anxiolytic and antidepressant-like effects in behavioral tests, correlating with its receptor binding profiles. The results suggest potential applications in treating mood disorders .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
